molecular formula C10H13N B1217076 1-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 491-34-9

1-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1217076
CAS RN: 491-34-9
M. Wt: 147.22 g/mol
InChI Key: YVBSECQAHGIWNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline has been approached through various methods, aiming to simplify the synthetic process, improve yields, and reduce by-products. Early methods involved a multi-step process starting from phenethylamine, undergoing acetylation, cyclization, and reduction to yield the desired compound. This method was identified to be straightforward, utilizing less expensive starting materials and resulting in fewer by-products (Shao Ying-lu, 2007). Improvements in the synthetic process have been made to increase the overall yield to 80.8%, indicating a significant advancement in the efficiency of synthesizing 1-Methyl-1,2,3,4-tetrahydroquinoline (Song Hong-rui, 2011).

Molecular Structure Analysis

The molecular structure of 1-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives have been extensively analyzed through various techniques, including X-ray crystallography. These studies have elucidated the compound's stereochemistry, confirming its conformation and providing insights into its reactivity and interactions with biological targets. The structural analysis has been crucial in understanding the compound's pharmacological potential and guiding the synthesis of analogs with desired biological activities (G. Argay et al., 1995).

Chemical Reactions and Properties

1-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. These reactions include alkylation, cycloadditions, and domino reactions, enabling the synthesis of a wide range of derivatives with varied substituents and functional groups. The compound's reactivity is influenced by its molecular structure, particularly the presence of the tetrahydroquinoline core, which facilitates electrophilic and nucleophilic attacks, leading to diverse chemical transformations (Jianheng Zhang & Chao‐Jun Li, 2002).

Scientific Research Applications

Asymmetric Transfer Hydrogenation

1-Methyl-1,2,3,4-tetrahydroquinoline plays a crucial role in asymmetric transfer hydrogenation, a process vital in pharmaceutical and agrochemical synthesis. Its importance is highlighted in the creation of optically pure tetrahydroquinolines, which are integral in alkaloids and antibacterial drugs like (S)-flumequine (Wang et al., 2009).

Therapeutic Applications

This compound is noteworthy in its role as an endogenous Parkinsonism-preventing agent in mammals. Its significance extends to anticancer applications, as seen in the FDA approval of trabectedin for soft tissue sarcomas, marking a milestone in anticancer drug discovery. The broad therapeutic range covers cancer, malaria, central nervous system disorders, cardiovascular diseases, metabolic disorders, and other areas (Singh & Shah, 2017).

Antibiotic Properties

The compound has shown high biological activity against bacteria and fungi. Specifically, as part of the structure of helquinoline, it exhibits significant antibiotic properties, demonstrating its potential in treating bacterial infections (Asolkar et al., 2004).

Chemical Synthesis

1-Methyl-1,2,3,4-tetrahydroquinoline is used in the diastereoselective synthesis of tetrahydroquinoline-4-carboxylic esters, illustrating its value in producing high-yield chemical compounds. This synthesis is critical in creating structures used in various chemical applications (Bunce et al., 2001).

Advancements in Cardiovascular and Dye Applications

The derivatives of 1,2,3,4-tetrahydroquinoline are important intermediates in cardiovascular drugs and dyes. Research has focused on developing atom-economic methods and synthesizing enantiomerically pure derivatives for these applications (Zhang Guobao, 2012).

Improvement in Synthesis Methods

Advancements in the synthesis process of 1-Methyl-1,2,3,4-tetrahydroisoquinoline have led to more efficient production methods, increasing overall yield and streamlining the manufacturing process for pharmaceutical and chemical industries (Song Hong-rui, 2011).

Hydrogen Storage System Application

This compound is explored for its potential use in hydrogen-storage systems, demonstrating its versatility and importance in energy-related research (Manas et al., 2015).

Enantioselective Construction in Medicinal Chemistry

1-Methyl-1,2,3,4-tetrahydroquinoline is used in enantioselective construction of spiroindolenine derivatives, which are significant in the development of new medicinal compounds (Wu et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

1-Methyl-1,2,3,4-tetrahydroquinoline has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel analogs with potent biological activity . The use of this compound in the treatment of depression with neuroprotective, antioxidant, and antidepressant-like effects in the CNS might be beneficial in controlling the adverse CNS inflammatory processes accompanying depression .

properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBSECQAHGIWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197679
Record name 1,2,3,4-Tetrahydro-1-methylquinoline
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,2,3,4-tetrahydroquinoline

CAS RN

491-34-9
Record name 1-Methyl-1,2,3,4-tetrahydroquinoline
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Record name 1-Methyl-1,2,3,4-tetrahydroquinoline
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Record name 1,2,3,4-Tetrahydro-1-methylquinoline
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Record name 1,2,3,4-tetrahydro-1-methylquinoline
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Record name 1-METHYL-1,2,3,4-TETRAHYDROQUINOLINE
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Synthesis routes and methods I

Procedure details

1,2,3,4-Tetrahydroquinoline (6.66 g, 50 mmol) was added to 40 ml of water, 40 ml of ethyl acetate, and 5.04 g (60 mmol) of sodium bicarbonate to which was added 5.68 ml (60 mmol) of dimethylsulfate dropwise. The reaction was stirred at room temperature for 21/2 hours, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate, then the organic layers were combined and evaporated to give 4.56 g (62% yield) of the title compound. NMR (CDCl3) δ 1.93 (quintet, 2, CH2), 2.74 (tr, 2, CH2), 2.81 (s, 3, NMe), 3.17 (tr, 2, CH2), 6.55 (m, 2, Ar), 6.97 (m, 2, Ar).
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.68 mL
Type
reactant
Reaction Step Two
Yield
62%

Synthesis routes and methods II

Procedure details

NaH (12 g, 60%, 300.00 mmol) was added in several batches, to a solution of 1,2,3,4-tetrahydroquinoline (26.6 g, 199.70 mmol) in tetrahydrofuran (150 mL) at 0-5° C. The resulting solution was maintained at 0-5° C. for 30 minutes, then iodomethane (50 g, 352.11 mmol) was added dropwise (at 0-5° C.). The resulting solution was stirred at room temperature overnight. The mixture was filtered, and the filtrate was purified by column chromatography using a 1:100 ethyl acetate/petroleum ether solvent system to give 19 g (61%) of 1-methyl-1,2,3,4-tetrahydroquinoline as a yellow liquid.
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1,2,3,4-tetrahydroquinoline (2.0 g, 0.0015 mol) and formaldehyde (12 ml of 38% aqueous, 0.015 mol) were combined in 60 ml CH3CN. NaBH3CN (2.85 g) and then, over a 10 minute period, glacial acetic acid (1.50 ml) were added and the mixture stirred 2 hours, at which time additional acetic acid (0.5 ml) was added. After stirring an additional 30 minutes, the reaction mixture was poured into 200 ml ether, washed 3×30 ml IN NaOH, dried (K2CO3) and stripped in vacuo to yield title product, 2.27 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
2.85 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a solution of tetrahydroquinoline (4.0 g, 30.0 mmol) in MeOH (60 mL) was added CH2O (37% aqueous solution, 2.7 mL, 36.3 mmol, 1.2 eq) and HOAc (1.73 mL, 30.0 mmol, 1.0 eq). The mixture was stirred at room temperature for 10 min then was cooled to 0° C. before NaBH3CN (1.98 g, 31.5 mmol, 1.05 eq) was added. After 1 h, the solvent was removed under reduced pressure. The reaction was quenched with saturated aqueous NaHCO3 then extracted with CH2Cl2 (5×30 mL). The combined organic layers were dried over Na2SO4 then concentrated to give a crude product which was used in the next step without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
1.73 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydroquinoline
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1-Methyl-1,2,3,4-tetrahydroquinoline
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Reactant of Route 5
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Reactant of Route 6
1-Methyl-1,2,3,4-tetrahydroquinoline

Citations

For This Compound
151
Citations
J Vetulani, L Antkiewicz-Michaluk - Isoquinolines And Beta-Carbolines As …, 2012 - Springer
Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), unlike several other tetrahydroisoquinolines, displays neuroprotective properties. To elucidate this action we compared the effects of …
Number of citations: 4 link.springer.com
CC Barker, G Hallas - Journal of the Chemical Society B: Physical …, 1969 - pubs.rsc.org
Julolidine and kairoline analogues of some basic di- and tri-phenylmethane dyes and of Michler's ketone have been prepared and their spectra have been examined. The analogues of …
Number of citations: 15 pubs.rsc.org
RA Bunce, DM Herron, LB Johnson… - The Journal of Organic …, 2001 - ACS Publications
A diastereoselective synthesis of 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters has been developed from methyl (2-nitrophenyl)acetate (1). The method …
Number of citations: 65 pubs.acs.org
AR Katritzky, B Rachwal, S Rachwal - The Journal of Organic …, 1995 - ACS Publications
Increased interest in 1, 2, 3, 4-tetrahydroquinolines was observed recently due to their biochemical activity, especially as antihypertensives, 1 oxytocin antagonists, 2 vasopressin …
Number of citations: 44 pubs.acs.org
W Danikiewicz, K Wojciechowski - Polish Journal of Chemistry, 1998 - infona.pl
The electron ionization-inducted fragmentation patterns of cis-3a,4,9,9a-tetrahydro-4-methyl-2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione derivatives have been studied. It was …
Number of citations: 1 www.infona.pl
FI Carroll, JT Blackwell, A Philip… - Journal of Medicinal …, 1976 - ACS Publications
The synthesis of l-alkyl-8-(aminoalkylamino)-6-methyl-l, 2, 3, 4-tetrahydroquinolines, 8-(4'-amino-T-methylbutylamino)-6-methoxy-l-methyl-l, 2-dihydroquinoline, 5-substituted 8-(4'-amino…
Number of citations: 22 pubs.acs.org
HC Scarborough - The Journal of Organic Chemistry, 1962 - ACS Publications
I trogen oxide containing an asymmetrical nitrogen exists in enantiomorphicforms, Meisenheimer having resolved compounds such as 1-methyl-1, 2, 3, 4-tetrahydroquinoline oxide and …
Number of citations: 1 pubs.acs.org
AR Katritzky, B Rachwal, S Rachwal - The Journal of Organic …, 1995 - ACS Publications
IV-Alkyl-N-aryl-Lff-benzotriazole-l-methanamines 3, easily accessible from the condensation of anilines with formaldehyde and benzotriazole, undergo acid-catalyzed reactions with …
Number of citations: 34 pubs.acs.org
M Ferles, O Kocián - Collection of Czechoslovak Chemical …, 1979 - cccc.uochb.cas.cz
Whereas 2-quinolinecarbonitrile (Ia) is not reduced with triethylammonium formate, 3-quinolinecarbonitrile (Ib) affords a mixture of 1,4-dihydro-3-quinolinecarbonitrile (IVb) and 1-formyl-…
Number of citations: 2 cccc.uochb.cas.cz
A Šilhánková, M Ferles, J Malý - Collection of Czechoslovak …, 1978 - cccc.uochb.cas.cz
The following reactions of substance I mentioned in the title were carried out: reduction with lithium aluminum hydride to alcohol II, Doebner condensation to acid III, synthesis of …
Number of citations: 3 cccc.uochb.cas.cz

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